molecular formula C10H7ClN4 B1585728 4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 91895-39-5

4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No. B1585728
CAS RN: 91895-39-5
M. Wt: 218.64 g/mol
InChI Key: KJXIBZROUGENCF-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline is a chemical compound that has been studied for its potential antiviral and antimicrobial activities . It is synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .


Synthesis Analysis

The synthesis of this compound involves the aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . The process involves refluxing a mixture of these compounds in absolute ethanol .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a triazolo[4,3-a]quinoxaline core, which is a fused ring system combining a triazole and a quinoxaline . The compound also contains a methyl group and a chlorine atom attached to the core .


Chemical Reactions Analysis

The chemical reactions involving this compound primarily involve its synthesis through aromatic nucleophilic substitution . The compound can react with different amines and triazole-2-thiol to form new derivatives .


Physical And Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 218.65 . Its melting point ranges from 222 to 224 degrees Celsius

Scientific Research Applications

Antiviral and Antimicrobial Activities

4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized and tested for their potential as antiviral and antimicrobial agents. These compounds, synthesized through aromatic nucleophilic substitution, have shown promising antiviral activity and effectiveness against various pathogenic organisms, demonstrating both antibacterial and antifungal activities (Henen et al., 2011).

Anticonvulsant Properties

Certain derivatives of this compound have been investigated for their anticonvulsant activities. These compounds, produced through various chemical reactions and structural modifications, have shown potential as anticonvulsants, with some derivatives displaying promising results (Wagle, Adhikari, & Kumari, 2009).

Antitubercular Agents

The synthesis of 1-aryl-4-methyl-1,2,4-triazolo[4,3-a]quinoxalines has been explored for their antitubercular activity. Developed under solvent-free conditions, these compounds were found to have varying degrees of effectiveness against tuberculosis, with certain derivatives identified as highly active (Sekhar, Rao, & Kumar, 2011).

Anticancer Activity

A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, closely related to this compound, have been synthesized and tested for their anticancer properties. These compounds showed significant cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents (Reddy et al., 2015).

Adenosine Receptor Antagonism

Research into 2-aryl-8-chloro-1,2,4-triazolo[1,5-a]quinoxaline derivatives, closely related to this compound, has shown that these compounds can act as potent antagonists of A1 and A3 adenosine receptors. This finding is significant for the development of drugs targeting these receptors (Catarzi et al., 2005).

AMPA Receptor Antagonists

Compounds structurally similar to this compound have been synthesized and evaluated as selective AMPA receptor antagonists. These compounds have shown high potency and selectivity, making them potential candidates for neurological therapies (Catarzi et al., 2004).

Mechanism of Action

Target of Action

Similar compounds have been found to target dna, intercalating into the dna structure

Mode of Action

It is suggested that similar compounds can intercalate into dna, disrupting its structure and function . This interaction with DNA could lead to changes in cellular processes, potentially contributing to its observed effects.

Result of Action

Similar compounds have been found to exhibit cytotoxicity, suggesting that they may induce cell death . This could be a result of the compound’s potential interaction with DNA and disruption of essential cellular processes.

properties

IUPAC Name

4-chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN4/c1-6-13-14-10-9(11)12-7-4-2-3-5-8(7)15(6)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXIBZROUGENCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377662
Record name 4-chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91895-39-5
Record name 4-chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Chloro-3-hydrazinoquinoxaline (15.5 g., 0.080 mole), the product of Example 1, was stirred with triethyl orthoacetate for 3 hours at 100° C. The mixture was cooled to room temperature and the solid precipitate was collected by filtration, washed with ethanol and air dried to afford 11.4 g. (65% yield) of 4-chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline, m.p. 215°-222° C. Mass spectrum: m/e, 218 (P).
Quantity
15.5 g
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reactant
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Synthesis routes and methods II

Procedure details

A reaction mixture of 5 g of 2-chloro-3-hydrazinoquinoxaline in 50 ml of triethyl orthoacetate was heated at 100° C. for three hours. Upon cooling, the precipitated solid was filtered, washed with cyclohexane, and dried affording 4.27 g of 4-chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline having a mp of 215°-218° C.
Quantity
5 g
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reactant
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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